![molecular formula C19H19ClN2O2 B2509727 4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol CAS No. 860789-46-4](/img/structure/B2509727.png)
4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol
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Description
4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol, also known as C-1311, is a quinoline-based compound. It has been widely studied for its potential applications in various fields of research and industry. The CAS number for this compound is 860789-46-4 .
Molecular Structure Analysis
The molecular formula of this compound is C19H19ClN2O2. It has a molecular weight of 342.82. The structure is based on a quinoline core, with various functional groups attached, including a 2-chloroethyl group, a methoxy group, and an amino group .Scientific Research Applications
- Mode of Action : Chlorambucil induces apoptosis in cancer cells, particularly in CLL, by a p53-dependent mechanism .
- Effect on Amyloid Formation : Studies have explored its anti-inflammatory effects on amyloidogenesis in mice. Chlorambucil may modulate amyloid protein aggregation .
- Functionalization : Chlorambucil serves as an adenine-specific DNA-alkylating reagent. Researchers have used it to construct multifunctional conjugates for mutation-specific DNA alkylation .
- Cell Models : Chlorambucil has been employed as a positive control in assessing cytotoxicity in murine leukemic monocyte macrophages .
- Binding Affinities : Chlorambucil binds to cellular membranes, RNA, DNA, and proteins. Its interactions play a role in its therapeutic effects .
Anti-Cancer Therapy
Amyloidogenesis Research
DNA-Alkylating Reagent
Cytotoxicity Studies
Membrane and Protein Binding
Chemical Biology and Drug Development
properties
IUPAC Name |
4-[[3-(2-chloroethyl)-8-methoxy-2-methylquinolin-4-yl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-15(10-11-20)18(22-13-6-8-14(23)9-7-13)16-4-3-5-17(24-2)19(16)21-12/h3-9,23H,10-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNKPNIHIHGUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)OC)NC3=CC=C(C=C3)O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol |
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